Dichloropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroscience Research

Some studies have investigated dichloropane, also known as RTI-55, as a potential tool to understand the pharmacological effects of cocaine. These studies examine how dichloropane interacts with brain receptors similar to cocaine, potentially aiding research into addiction and treatment mechanisms []. It's important to note that due to its psychoactive properties, dichloropane itself is a controlled substance and research involving it would require specific licensing and safety protocols.

Fumigation Studies

Limited research mentions dichloropane alongside other chlorinated hydrocarbons used as fumigants. These studies typically focus on the effectiveness of these compounds against pests and their potential environmental impact. However, due to the environmental and health concerns associated with dichloropane, its use as a fumigant is not widespread.

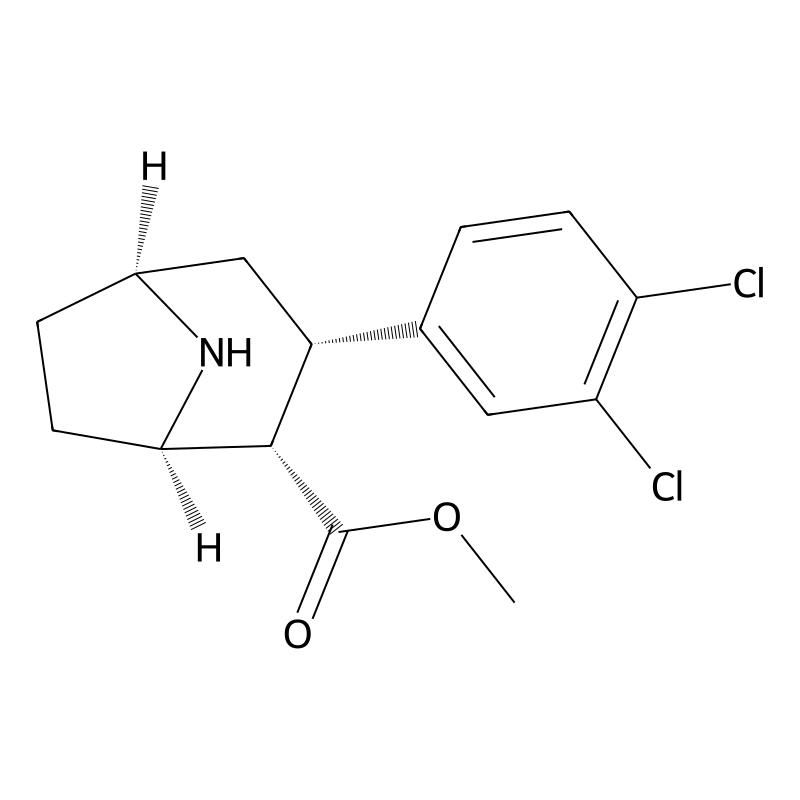

Dichloropane, also known as methyl (2S,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a compound belonging to the phenyltropane class. It is structurally related to cocaine and functions primarily as a stimulant. Unlike cocaine, dichloropane does not exhibit local anesthetic properties but shares similar stimulant effects such as thought acceleration and appetite suppression. It was first introduced to the research chemical market around 2010 and is recognized for its longer duration of action compared to cocaine .

Dichloropane exhibits significant reactivity due to its chemical structure. It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor, blocking the transporters for these neurotransmitters. This blockade results in increased concentrations of these monoamines in the synaptic cleft, enhancing their effects on post-synaptic receptors. The compound has shown higher affinity for serotonin and norepinephrine transporters compared to dopamine transporters, which may account for its unique pharmacological profile .

Dichloropane's biological activity is characterized by its stimulant effects on the central nervous system. It functions as a triple reuptake inhibitor, leading to elevated levels of serotonin, norepinephrine, and dopamine in the brain. This mechanism results in enhanced mood and cognitive function but is also associated with potential side effects such as anxiety and prolonged comedown periods . Limited studies have been conducted on its toxicity and metabolism; thus, caution is advised regarding its use.

The synthesis of dichloropane involves several steps starting from methylecgonidine, a precursor derived from cocaine. The process typically includes:

- Formation of the tropane ring.

- Introduction of the dichlorophenyl group at positions 3 and 4.

- Finalization through esterification to produce the hydrochloride salt form .

The exact synthetic routes are often proprietary or unpublished in detail due to the compound's status in research settings.

Dichloropane has been primarily utilized in research settings due to its psychoactive properties. Its potential applications include:

- Research Chemical: Studied for its effects on neurotransmitter systems.

- Pharmacological Studies: Investigated as a model compound for understanding stimulant mechanisms similar to those of cocaine .

Research on dichloropane's interactions with other substances remains limited. Its interaction with monoamine oxidase inhibitors has been noted, suggesting potential risks when combined with other psychoactive drugs that affect serotonin levels. Further studies are required to fully understand its interaction profile and implications for co-administration with other substances .

Dichloropane is structurally similar to several compounds within the phenyltropane class and other stimulants. Here are some notable comparisons:

| Compound | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Cocaine | High | Dopamine reuptake inhibitor | Local anesthetic properties |

| RTI-111 | High | Serotonin-norepinephrine-dopamine reuptake inhibitor | Longer duration than cocaine |

| Troparil | Moderate | Serotonin-norepinephrine-dopamine reuptake inhibitor | Less potent than dichloropane |

| 1,2-Dichloropropane | Low | Solvent/Industrial use | Not a stimulant; used as an industrial chemical |

Dichloropane’s unique combination of structural features and pharmacological actions sets it apart from these compounds, particularly in terms of its specific receptor affinities and lack of local anesthetic effects .